
1-(3,4-Dichlorophenyl)-1-cyclobutane-carboxamide
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-1-cyclobutane-carboxamide, commonly known as DPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DPC belongs to the family of cyclobutane carboxamide compounds and has been found to exhibit promising results in various scientific research studies.
Mecanismo De Acción
The exact mechanism of action of DPC is not fully understood. However, it has been proposed that DPC acts on the GABAergic system, which is responsible for regulating neuronal excitability. DPC has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability and a decrease in the symptoms associated with various medical conditions.
Biochemical and Physiological Effects:
DPC has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. DPC has also been found to decrease the levels of glutamate, which is responsible for excitatory neurotransmission. Furthermore, DPC has been found to exhibit anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPC has several advantages for lab experiments. It exhibits potent anticonvulsant, anxiolytic, and antinociceptive effects in animal models, making it an ideal candidate for studying the mechanisms underlying these conditions. Furthermore, DPC has been found to be well-tolerated and safe in animal studies. However, the synthesis of DPC is complex and requires expertise in organic chemistry. Additionally, the exact mechanism of action of DPC is not fully understood, which may limit its use in certain research studies.
Direcciones Futuras
There are several future directions for the study of DPC. One potential direction is the development of novel analogs of DPC with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the study of the long-term effects of DPC on the brain and other organs. Furthermore, the potential use of DPC in the treatment of autoimmune diseases and other medical conditions warrants further investigation. Overall, DPC has shown promising results in various scientific research studies and has the potential to be a valuable tool in the field of medicine.
Aplicaciones Científicas De Investigación
DPC has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to exhibit anticonvulsant, anxiolytic, and antinociceptive effects in animal models. DPC has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders. Furthermore, DPC has been found to exhibit anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)cyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWVXQZUAQUZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-1-cyclobutane-carboxamide | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)
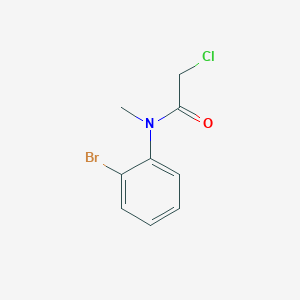
![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)
![1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7469073.png)
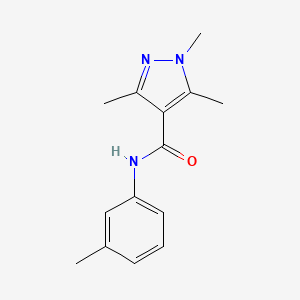
![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)
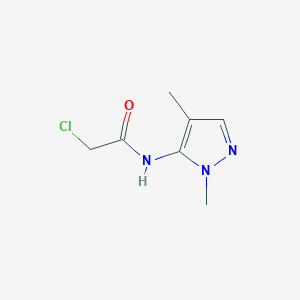
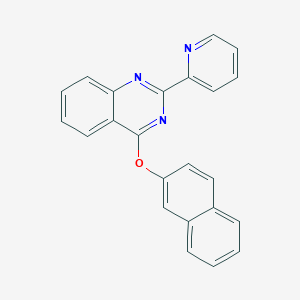
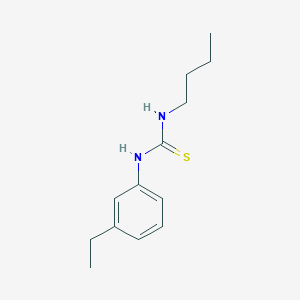



![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)
